molecular formula C11H18N2 B13270022 6-methyl-N-(pentan-2-yl)pyridin-3-amine

6-methyl-N-(pentan-2-yl)pyridin-3-amine

Cat. No.: B13270022
M. Wt: 178.27 g/mol
InChI Key: GUUCNXXLFLPGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(pentan-2-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(pentan-2-yl)pyridin-3-amine can be achieved through hydroamination methods. One innovative approach involves the hydroamination of olefins with nitroarenes . This method provides a practical route to access this hindered amine, which has traditionally been challenging to synthesize .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroamination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(pentan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds .

Scientific Research Applications

6-methyl-N-(pentan-2-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N-(pentan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. This modulation can lead to changes in biological pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpentan-2-yl)pyridin-3-amine
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[pyridin-3-yl)pyridin-2-amine

Uniqueness

6-methyl-N-(pentan-2-yl)pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hindered amine motif makes it particularly valuable in the synthesis of drug candidates and other complex organic molecules .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

6-methyl-N-pentan-2-ylpyridin-3-amine

InChI

InChI=1S/C11H18N2/c1-4-5-10(3)13-11-7-6-9(2)12-8-11/h6-8,10,13H,4-5H2,1-3H3

InChI Key

GUUCNXXLFLPGAP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CN=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.